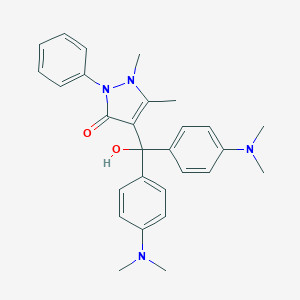
Chromopyrazol
Description
Such compounds are often explored for applications in catalysis, materials science, and pharmaceuticals due to their tunable electronic properties and coordination capabilities .
Properties
CAS No. |
1433-81-4 |
|---|---|
Molecular Formula |
C28H32N4O2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3 |
InChI Key |
ZXGDQOJRQLRPQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on Chromopyrazol and structurally or functionally related compounds, including pyrazole derivatives, triazole-pyrazole hybrids, and chromate-containing composites.
Structural and Functional Comparison
Stability and Reactivity
- This compound : Chromate groups likely enhance thermal stability (decomposition >300°C) and redox activity .
- Triazole-Pyrazole Hybrids : Stable under physiological conditions (t₁/₂: 12–24 hrs) due to aromatic stacking .
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Critical Insights and Limitations
- This compound’s Advantage: Potential dual functionality as a catalyst and antimicrobial agent due to chromate’s redox activity .
- Triazole-Pyrazole Hybrids : Superior bioactivity but face synthesis complexity (e.g., multi-step click reactions) .
- Evidence Gaps : Direct data on this compound’s pharmacokinetics and toxicity are absent; further studies are needed to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


